molecular formula C10H14N2O B113051 3-amino-N-isopropylbenzamide CAS No. 81882-62-4

3-amino-N-isopropylbenzamide

Cat. No.: B113051
CAS No.: 81882-62-4
M. Wt: 178.23 g/mol
InChI Key: GYXJWWPQRQOJRM-UHFFFAOYSA-N
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Description

3-Amino-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position and an isopropyl group attached to the nitrogen atom of the benzamide moiety

Scientific Research Applications

3-Amino-N-isopropylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection .

Future Directions

While specific future directions for 3-amino-N-isopropylbenzamide are not available, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests potential future research directions in exploring the antimicrobial properties of compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-isopropylbenzamide typically involves the reaction of 3-nitrobenzoyl chloride with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions generally include:

    Step 1: Reaction of 3-nitrobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine to form 3-nitro-N-isopropylbenzamide.

    Step 2: Reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of 3-amino-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

  • 3-Amino-N-ethylbenzamide
  • 3-Amino-N-phenylbenzamide
  • 4-Amino-N-isopropylbenzamide

Comparison: 3-Amino-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 3-amino-N-ethylbenzamide and 3-amino-N-phenylbenzamide, the isopropyl group provides a different steric and electronic environment, potentially leading to distinct interactions with molecular targets. The position of the amino group (at the third position) also differentiates it from 4-amino-N-isopropylbenzamide, affecting its chemical properties and reactivity.

Properties

IUPAC Name

3-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJWWPQRQOJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002281
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81882-62-4
Record name 3-Amino-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81882-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(isopropyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081882624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
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Record name 3-amino-N-(isopropyl)benzamide
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